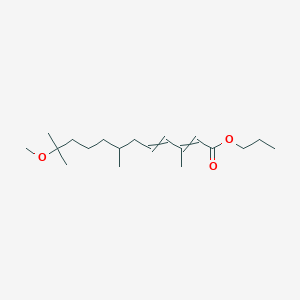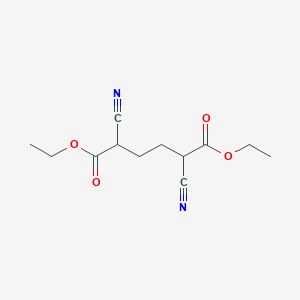
Butyltris(3-fluorophenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyltris(3-fluorophenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three 3-fluorophenyl groups and one butyl group. Organotin compounds, including stannanes, are known for their applications in organic synthesis, catalysis, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyltris(3-fluorophenyl)stannane typically involves the Stille coupling reaction, a versatile carbon-carbon bond-forming reaction between stannanes and halides or pseudohalides . This reaction is catalyzed by palladium and often employs copper(I) salts and fluoride ions to enhance the reaction efficiency . The general reaction conditions include the use of an inert atmosphere, such as nitrogen or argon, and solvents like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of organotin compounds, including this compound, often involves the reduction of tin chlorides with reducing agents like lithium aluminium hydride or sodium borohydride . These methods are scalable and can produce large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
Butyltris(3-fluorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides and hydroxides.
Reduction: Reduction reactions can convert the compound into organotin hydrides.
Substitution: The stannane can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminium hydride, sodium borohydride.
Catalysts: Palladium, copper(I) salts.
Major Products
The major products formed from these reactions include organotin oxides, hydrides, and substituted organotin compounds .
科学的研究の応用
Butyltris(3-fluorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism by which butyltris(3-fluorophenyl)stannane exerts its effects involves the formation of tin-carbon bonds, which can participate in various catalytic cycles. The compound can coordinate with other molecules through its tin atom, facilitating reactions such as hydrostannation and stannylation . The molecular targets and pathways involved include the interaction with organic substrates and the formation of intermediate complexes.
類似化合物との比較
Similar Compounds
- Butyltris(4-fluorophenyl)stannane
- Butyltris(2-fluorophenyl)stannane
Uniqueness
Butyltris(3-fluorophenyl)stannane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Conclusion
This compound is a versatile organotin compound with significant applications in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, catalysis, and material science.
特性
CAS番号 |
62942-26-1 |
|---|---|
分子式 |
C22H21F3Sn |
分子量 |
461.1 g/mol |
IUPAC名 |
butyl-tris(3-fluorophenyl)stannane |
InChI |
InChI=1S/3C6H4F.C4H9.Sn/c3*7-6-4-2-1-3-5-6;1-3-4-2;/h3*1-2,4-5H;1,3-4H2,2H3; |
InChIキー |
OYZSLZMIEDCYLA-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](C1=CC=CC(=C1)F)(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)


![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)

![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)



